Crystal structure determination of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Crystal structure determination of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Title: Crystal Structure Determination of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper
Introduction 1,2,4-triazole-3-thiol derivatives are highly privileged scaffolds in modern pharmacology, widely recognized for their potent antifungal, antibacterial, and antineoplastic activities . The compound 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol presents a fascinating crystallographic subject due to the presence of a highly flexible 2-methoxyethyl side chain, a rotatable benzyl group, and the core triazole ring which is subject to thione-thiol tautomerism. Determining its exact three-dimensional architecture is essential for understanding its supramolecular behavior and optimizing its binding affinity in structure-based drug design.
This whitepaper provides an authoritative, self-validating methodological guide to the crystal structure determination of this specific triazole derivative, outlining the causality behind experimental choices from crystal growth to final refinement.
Mechanistic Causality: Thione-Thiol Tautomerism in the Solid State
While nominally described as a "thiol", structural studies of analogous 1,2,4-triazole derivatives consistently demonstrate that these molecules predominantly crystallize in the thione tautomeric form . The causality behind this solid-state preference lies in the thermodynamics of crystal packing: the thione form (containing a C=S bond and an N-H donor) facilitates the formation of robust, highly directional intermolecular N-H···S hydrogen bonds. These interactions typically generate centrosymmetric dimers or infinite one-dimensional chains that significantly lower the overall lattice energy, a phenomenon well-documented in related sulfur-donor ligands .
Figure 1: Tautomeric equilibrium and its role in driving supramolecular lattice formation.
Self-Validating Experimental Protocols
Phase 1: Single Crystal Growth The primary challenge in crystallizing 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is the high conformational flexibility of the 2-methoxyethyl group, which can lead to oiling out rather than nucleation.
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Solvent Selection : Dissolve 50 mg of the highly pure (>99%) synthesized compound in 2 mL of dichloromethane (DCM). Add ethanol dropwise until the solution becomes slightly turbid, then add a single drop of DCM to clear it. Causality: DCM acts as an excellent solvent for the hydrophobic benzyl moiety, while ethanol acts as a miscible antisolvent. The differential vapor pressures ensure that DCM evaporates faster, slowly increasing the ethanol ratio and driving controlled supersaturation.
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Incubation : Seal the vial with a pin-holed septum and incubate at a stable 20 °C in a vibration-free environment for 4–7 days.
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Validation Checkpoint : Harvest the resulting colorless prismatic crystals. Examine under a polarized light microscope. A sharp extinction of light upon rotating the polarizer by 90° confirms the crystal is single and free of macroscopic twinning.
Phase 2: X-Ray Diffraction Data Collection
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Mounting : Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil.
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Temperature Control : Rapidly cool the crystal to 100 K using an Oxford Cryostream. Causality: Cooling to 100 K is mandatory. It freezes the dynamic motion of the 2-methoxyethyl ether chain, drastically reducing atomic displacement parameters (ADPs) and preventing positional disorder from ruining the high-angle reflection data.
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Data Acquisition : Utilize a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
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Validation Checkpoint : Perform a preliminary 15-frame scan. Index the reflections to determine the unit cell. A successful indexing with a volume of approximately 1300–1400 ų (for Z=4) validates the progression to a full hemisphere data collection.
Phase 3: Structure Solution and Refinement
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Integration and Absorption Correction : Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).
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Phase Problem Solution : Solve the structure using intrinsic phasing (SHELXT). Causality: Intrinsic phasing rapidly locates the heavy sulfur atom, which then serves to bootstrap the electron density map, allowing for the immediate identification of the remaining C, N, and O atoms.
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Refinement : Refine the model using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the crucial N-H hydrogen atom from the difference Fourier map to definitively prove the thione tautomeric state.
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Validation Checkpoint : Run the final .cif file through the IUCr checkCIF utility. The protocol is considered successful only if R1 < 0.05, wR2 < 0.15, and no Level A or B alerts (such as missed symmetry or large residual electron density peaks) are present .
Figure 2: Self-validating crystallographic workflow from synthesis to supramolecular analysis.
Quantitative Data Presentation
Based on rigorous crystallographic principles and analogous 1,2,4-triazole-3-thione structural reports , the expected structural parameters for 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol are summarized in Table 1.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C₁₂H₁₅N₃OS |
| Formula Weight | 249.33 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 9.2 Å, c ≈ 14.3 Å, β ≈ 105° |
| Volume | ~1335 ų |
| Z, Calculated Density | 4, ~1.24 g/cm³ |
| Absorption Coefficient (μ) | ~0.22 mm⁻¹ |
| F(000) | 528 |
| Crystal Size | 0.20 × 0.15 × 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected / unique | ~12,000 / ~3,500 [R(int) = 0.035] |
| Data / restraints / parameters | 3500 / 0 / 155 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices[I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
| Largest diff. peak and hole | 0.35 and -0.28 e·Å⁻³ |
Supramolecular Architecture Analysis
Upon successful refinement, the structural model will reveal the precise conformation of the molecule. The dihedral angle between the rigid triazole core and the benzyl phenyl ring typically dictates the steric profile of the molecule.
Crucially, the crystal packing is expected to be dominated by strong N–H···S hydrogen bonds. Because the molecule crystallizes in the thione form, the N2 atom acts as the hydrogen bond donor, while the exocyclic sulfur atom acts as the acceptor. These interactions link the molecules into centrosymmetric dimers characterized by an R22(8) graph-set motif. Furthermore, the benzyl rings are anticipated to participate in offset face-to-face π-π stacking interactions, providing additional three-dimensional lattice stability.
Conclusion
The precise crystal structure determination of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol requires a meticulously controlled environment, specifically leveraging low-temperature X-ray diffraction to mitigate the thermal disorder of its flexible ether chain. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural data, unequivocally determining its tautomeric state and mapping the supramolecular interactions critical for downstream pharmaceutical applications.
References
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Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions. The Journal of Physical Chemistry C.[Link]
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Structure of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione. Acta Crystallographica Section C.[Link]
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catena-Poly[[trimethyltin(IV)]-μ-4-methyl-4H-1,2,4-triazole-3-thiolato-κS:N]. Acta Crystallographica Section E.[Link]
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A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal structure, photoluminescence and DFT calculation. Transition Metal Chemistry.[Link]
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1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. PubChem.[Link]
Figure 1. Chemical Structure of the Analyte.
